molecular formula C14H16F11NO4S B13410226 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate CAS No. 67906-40-5

4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate

Katalognummer: B13410226
CAS-Nummer: 67906-40-5
Molekulargewicht: 503.33 g/mol
InChI-Schlüssel: OSMPUFUJALYWAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate is a specialized chemical compound known for its unique properties and applications. This compound is characterized by the presence of a methacrylate group, which is commonly used in polymer chemistry, and a sulfonyl group attached to a perfluorinated chain, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate typically involves a multi-step process. One common method includes the reaction of methacrylic acid with 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and radical initiators for polymerization. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents .

Major Products

The major products formed from these reactions include polymers when the methacrylate group undergoes polymerization, and various oxidized or reduced forms of the compound depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate involves its interaction with various molecular targets. The methacrylate group allows it to participate in polymerization reactions, forming long chains that can be used in various applications. The sulfonyl group can interact with other chemical groups, influencing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other methacrylate derivatives and sulfonyl-containing compounds. Examples include:

Uniqueness

What sets 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate apart is the length of the perfluorinated chain, which imparts unique hydrophobic and oleophobic properties. This makes it particularly useful in applications requiring resistance to water and oils .

Eigenschaften

CAS-Nummer

67906-40-5

Molekularformel

C14H16F11NO4S

Molekulargewicht

503.33 g/mol

IUPAC-Name

4-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]butyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H16F11NO4S/c1-8(2)9(27)30-7-5-4-6-26(3)31(28,29)14(24,25)12(19,20)10(15,16)11(17,18)13(21,22)23/h1,4-7H2,2-3H3

InChI-Schlüssel

OSMPUFUJALYWAR-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.